Triphenyltin hydroxide
Overview
Description
Triphenyltin hydroxide is an organotin compound with the chemical formula Sn(C₆H₅)₃OH. It is widely used as a fungicide for crops such as potatoes, sugar beets, and pecans . This compound was first registered for use as a pesticide in the United States in 1971 .
Mechanism of Action
Triphenyltin hydroxide, also known as Fentin, is an organotin compound with the formula Sn(C6H5)3OH . It has been widely used as a fungicide for crops such as potatoes, sugar beets, and pecans .
Target of Action
This compound primarily targets fungi, acting as a non-systemic foliar fungicide . It also exhibits anti-feeding properties for some surface-feeding insects, such as the Colorado potato beetle .
Mode of Action
It is known to inhibit oxidative phosphorylation (respiration) and fungal growth . It is a Fungicide Resistance Action Committee (FRAC) code 30 fungicide which inhibits adenosine triphosphate (ATP) synthase, preventing the production of ATP by cell mitochondria .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of certain organisms after exposure . It also alters steroid hormone biosynthesis and retinol metabolism, which might affect both reproduction and lipogenesis functions .
Pharmacokinetics
It is known that the compound has low solubility in water and binds strongly to soil .
Result of Action
The result of this compound’s action is the control of fungal diseases on crops. It can also cause oxidative damage in non-target organisms, affecting their metabolism, immune system, and reproductive system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its low solubility in water and strong binding to soil can affect its distribution in the environment . Additionally, it is semi-volatile from dry surfaces but non-volatile from water .
Biochemical Analysis
Biochemical Properties
Triphenyltin hydroxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of the H⁺-ATPase enzyme, which is crucial for proton conduction in cells . This inhibition affects the proton gradient across membranes, disrupting cellular energy production. Additionally, this compound can bind to sulfhydryl groups in proteins, leading to enzyme inactivation and altered protein function .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This compound also affects cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. In particular, this compound has been found to interfere with the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor (PPARγ) pathways, impacting cell differentiation and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the H⁺-ATPase enzyme, disrupting proton conduction and cellular energy production . Additionally, it interacts with sulfhydryl groups in proteins, leading to enzyme inactivation and altered protein function . This compound also affects gene expression by interfering with nuclear receptors such as RXR and PPARγ, which play key roles in regulating cellular differentiation and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain environmental conditions, such as exposure to light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage, leading to chronic toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild oxidative stress and enzyme inhibition, while higher doses can lead to severe toxicity and adverse effects . In animal studies, high doses of this compound have been associated with neurotoxicity, immunotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses causing significant changes in cellular and physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can induce the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage . Additionally, this compound affects the metabolism of lipids and steroids by interfering with the RXR and PPARγ pathways . These interactions can lead to altered metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via endocytosis . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its toxic effects . The distribution of this compound within tissues can vary depending on the route of exposure and the dose administered.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to the mitochondria, where it disrupts energy production by inhibiting the H⁺-ATPase enzyme . Additionally, it can accumulate in the endoplasmic reticulum, affecting protein folding and secretion . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Preparation Methods
Triphenyltin hydroxide can be synthesized through various methods. One common synthetic route involves the reaction of triphenyltin chloride with sodium hydroxide in an aqueous medium. The reaction proceeds as follows:
(C6H5)3SnCl+NaOH→(C6H5)3SnOH+NaCl
In industrial production, this compound is often prepared by reacting triphenyltin chloride with an aqueous solution of sodium hydroxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Triphenyltin hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenyltin oxide.
Reduction: It can be reduced to triphenyltin hydride.
Substitution: It can undergo substitution reactions with various reagents to form different organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions include triphenyltin oxide, triphenyltin hydride, and triphenyltin halides .
Scientific Research Applications
Triphenyltin hydroxide has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis to generate radicals or cleave carbon-oxygen bonds.
Biology: It is studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential antitumor activity.
Industry: It is used as a fungicide in agriculture to protect crops from fungal infections.
Comparison with Similar Compounds
Triphenyltin hydroxide is part of a broader class of triphenyltin compounds, which include:
Triphenyltin hydride: Used in radical reactions and reductions.
Triphenyltin chloride: Used as a precursor in the synthesis of other organotin compounds.
Triphenyltin acetate: Used in organic synthesis and as a fungicide.
Compared to these compounds, this compound is unique due to its specific use as a fungicide and its distinct chemical properties, such as its ability to form polymers with bridging hydroxide groups .
Properties
InChI |
InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFWOJROOQKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021409 | |
Record name | Triphenyltin hydroxide | |
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Molecular Weight |
368.0 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triphenyltin hydroxide is an odorless white powder. Stable at room temperature. Melting point 121-123 °C. Moderately soluble in most organic solvents (Farm Chemical Handbook). Insoluble in water. Non corrosive. Used as a fungicide., Dry Powder, White odorless solid; [HSDB] Off-white powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
Record name | TRIPHENYLTIN HYDROXIDE | |
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Flash Point |
400 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide)., Slightly sol in toluene and alcohol, In water, 1.2 ppm @ 20 °C., Solubility in water, g/100ml: 0.0001 (very poor) | |
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Density |
1.54 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.54 g/cu cm @ 20 °C, 1.54 g/cm³ | |
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Vapor Pressure |
3.5e-07 mmHg at 122 °F (NTP, 1992), 0.00000035 [mmHg], 3.53X10-7 mm Hg at 25 °C | |
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Mechanism of Action |
To evaluate the functional significance of triphenyltin hydroxide-induced lymphopenia and lymphocyte depletion in thymus-dependent areas of spleen and lymph nodes, various immune function studies were carried out after 3 or 4 wk of triphenyltin hydroxide exposure. Weaned male rats were fed a diet containing 25 mg triphenyltin hydroxide/kg, a concentration that did not influence food intake and weight gain. As parameters of the cell-mediated immunity in two experiments, the delayed-type hypersensitivity reactions to ovalbumin and tuberculin were significantly suppressed. No effect was observed on allograft rejection, splenic clearance of Listeria monocytogenes at days 5 and 6 after infection and responsiveness of thymocytes to different T-cell mitogens. The response of splenic lymphocytes to the T-cell mitogen phytohemagglutinin was significantly suppressed ... Regarding the humoral immunity, no effect was observed on serum IgM and IgG levels, on the thymus-independent IgM response to Escherichia coli lipopolysaccharide, and on the primary and secondary IgM and IgG response to the thymus-dependent antigen tetanus toxoid. No effect was found on phagocytic and killing capacity of macrophages as demonstrated by unaltered splenic clearance of Listeria monocytogenes at days 1 and 2 after infection. Slightly enhanced mortality of triphenyltin hydroxide-treated animals was observed in a Listeria monocytogenes mortality assay. Triphenyltin hydroxide did not increase the susceptibility of rats to endotoxin lipopolysaccharide. In the rat, triphenyltin hydroxide exposure suppressed the cell-mediated immunity without compromising the humoral immunity and the mononuclear phagocyte system., The effects of ten organotins on rat platelet aggregation mechanisms were examined. Bis(tri-n- butyltin)oxide was the most potent inhibitor of both adenosine diphosphate and collagen induced aggregation, and it was the only organotin that directly induced aggregation. It also increased the latent period for induction of aggregation by collagen. Triphenyltin hydroxide was a weak inhibitor of both adenosine diphosphate and collagen induced aggregation. However, in contrast to bis(tri-n-butyltin)oxide, it decreased the latent period for collagen-induced aggregation. A similar effect also was observed with diphenyltin dichloride, phenyltin trichloride, and cyhexatin. Tri-n-butyltin chloride and tetra-n- tributyltin demonstrated specificity in their action since aggregation induced by adenosine diphosphate but not collagen was inhibited. Tri-n-propyltin chloride, trimethyltin chloride, and fenbutatin oxide were without dicernible effect on rat platelet aggregation. | |
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Color/Form |
Crystalline solid, White solid | |
CAS No. |
76-87-9 | |
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Melting Point |
244 to 248 °F (NTP, 1992), 119 °C, 118 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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